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Compound of Interest

Compound Name: 1-methyl-1H-indol-4-amine

Cat. No.: B1592950 Get Quote

Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of

numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1]

[2][3] This guide focuses on a specific, yet highly versatile derivative: 1-methyl-1H-indol-4-
amine. While less explored than its 3-substituted or 5-substituted isomers, the unique

positioning of the amino group at the 4-position on the benzene ring portion of the indole offers

distinct structural vectors for chemical modification. This document provides an in-depth

exploration of its potential applications, particularly in the design of kinase inhibitors and G-

Protein Coupled Receptor (GPCR) modulators, complete with detailed synthetic protocols and

workflow logic for researchers in drug discovery.

The 1-methyl-1H-indol-4-amine Scaffold: A Profile
1-methyl-1H-indol-4-amine is a bicyclic aromatic amine that serves as an excellent starting

point for library synthesis in drug discovery programs. The N-methylation at the indole nitrogen

prevents the formation of N-H hydrogen bond donors, which can be crucial for tuning solubility

and metabolic stability, while directing synthetic modifications towards the 4-amino group. This

primary amine is a versatile chemical handle, readily participating in a wide array of chemical

transformations.
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Property Value

IUPAC Name 1-methyl-1H-indol-4-amine

CAS Number 85696-95-3

Molecular Formula C₉H₁₀N₂

Molecular Weight 146.19 g/mol

Appearance (Varies, typically solid)

Key Features
N-methylated indole core; Primary aromatic

amine at C4

The strategic placement of the amino group allows for the exploration of chemical space in a

different direction compared to more common indole scaffolds, potentially leading to novel

interactions with biological targets.

Key Therapeutic Applications & Target Classes
The indole framework is a privileged structure known to interact with numerous protein families.

[1][4] By leveraging the 1-methyl-1H-indol-4-amine core, medicinal chemists can design

targeted agents for several important disease areas.

Protein Kinase Inhibition
Abnormal protein kinase activity is a hallmark of many diseases, including cancer and

neurodegenerative disorders.[5] The indole scaffold is frequently employed in the design of

kinase inhibitors, often acting as a "hinge-binder" that anchors the molecule in the ATP-binding

pocket of the enzyme.

For instance, in the development of Janus Kinase 1 (JAK1) inhibitors, an indole NH was shown

to bind to the carboxylate moiety of an aspartate residue, while a linked aminopyrimidine forms

crucial interactions with the hinge residue.[6] While that example used a different isomer, the

principle applies. The 1-methyl-1H-indol-4-amine scaffold can be functionalized with a hinge-

binding motif (e.g., a pyrimidine) to create potent and selective kinase inhibitors. The N-methyl

group prevents the indole itself from acting as a hinge binder, forcing the designed molecule to
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adopt a different binding mode where the appended group engages the hinge and the indole

core explores other pockets.

Illustrative Structure-Activity Relationship (SAR) Table

The following table presents hypothetical data for a series of compounds based on the 1-
methyl-1H-indol-4-amine scaffold, targeting a generic kinase. This illustrates a typical SAR

exploration where modifications at the R-group tune potency.

Compound ID
R-Group (Attached

to 4-amino)
Kinase IC₅₀ (nM) Comment

IA-01 H >10,000
Starting material,

inactive.

IA-02 2-chloropyrimidin-4-yl 850
Introduction of hinge

binder confers activity.

IA-03

2-((3-

methoxyphenyl)amino

)pyrimidin-4-yl

75

Addition of solvent-

front group improves

potency.

IA-04

2-((3-methoxy-1-

methyl-pyrazol-4-

yl)amino)pyrimidin-4-

yl

12

Optimized solvent-

front interaction

significantly boosts

potency.[6]

G-Protein Coupled Receptor (GPCR) Modulation
GPCRs are the largest family of cell-surface receptors and the target of nearly half of all

modern drugs.[7][8] Indole derivatives have been successfully developed as ligands for various

GPCRs, including dopamine and serotonin receptors, which are critical targets for treating

schizophrenia and other CNS disorders.[9]

Derivatives of 1-methyl-1H-indol-4-amine can be designed as antagonists or allosteric

modulators.[7][10] The N-methylation of an indole can be a critical switch that converts a GPCR

agonist into an antagonist.[11] By attaching appropriate pharmacophores to the 4-amino group,
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this scaffold can be used to develop multi-target ligands, for instance, antagonists of both D₂

and 5-HT₂ₐ receptors, a desirable profile for antipsychotic drugs.[9]

Anti-inflammatory Agents
Chronic inflammation is an underlying factor in many diseases. Indole-based molecules have

shown promise as anti-inflammatory agents.[3][12] For example, 4-indolyl-2-

arylaminopyrimidine derivatives have been synthesized and shown to possess anti-

inflammatory activity for acute lung injury.[13] The 1-methyl-1H-indol-4-amine core can be

similarly elaborated to produce novel compounds for screening against inflammatory targets

like TNF-α or various interleukins.

Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the derivatization of

1-methyl-1H-indol-4-amine.

Protocol 1: General Synthesis of N-Acyl and N-Sulfonyl
Derivatives
Objective: To functionalize the 4-amino group with a variety of acyl or sulfonyl chlorides to

probe structure-activity relationships. This is a fundamental first step in library generation.

Causality: The primary amine is a strong nucleophile that readily reacts with electrophilic acyl

and sulfonyl chlorides. The inclusion of a non-nucleophilic base like triethylamine (TEA) or

pyridine is essential to quench the HCl generated during the reaction, preventing protonation of

the starting amine and driving the reaction to completion.

Materials and Reagents:

1-methyl-1H-indol-4-amine

Acyl chloride or Sulfonyl chloride of interest (e.g., benzoyl chloride, methanesulfonyl

chloride) (1.1 equivalents)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (TEA) or Pyridine (1.5 equivalents)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen

or argon balloon)

Step-by-Step Methodology:

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 1-
methyl-1H-indol-4-amine (1.0 eq) in anhydrous DCM.

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room

temperature.

Electrophile Addition: Slowly add the desired acyl or sulfonyl chloride (1.1 eq) dropwise to

the stirring solution, typically at 0 °C to control any exotherm.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine

is consumed.

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification (Self-Validation): The crude product must be purified to ensure data integrity for

biological assays. Purify the residue using flash column chromatography on silica gel with an

appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

Characterization (Self-Validation): Confirm the structure and purity of the final compound

using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be
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>95% as determined by HPLC for biological testing.

Protocol 2: Synthesis of a 4-(Pyrimidin-4-ylamino) Indole
Kinase Inhibitor Scaffold
Objective: To synthesize a core scaffold for kinase inhibitor development via nucleophilic

aromatic substitution (SₙAr).

Causality: The electron-withdrawing nitrogen atoms in the pyrimidine ring make the chlorine

atoms susceptible to nucleophilic attack by the 4-amino group of the indole. This reaction is

often facilitated by acid catalysis or heat to promote the substitution.

Materials and Reagents:

1-methyl-1H-indol-4-amine

2,4-dichloropyrimidine (1.0 equivalent)

Isopropanol or n-Butanol

Diisopropylethylamine (DIPEA) (2.0 equivalents) or concentrated HCl (catalytic)

Standard reflux apparatus

Step-by-Step Methodology:

Reaction Setup: Combine 1-methyl-1H-indol-4-amine (1.0 eq) and 2,4-dichloropyrimidine

(1.0 eq) in a round-bottom flask with n-butanol.

Catalyst/Base Addition: Add DIPEA (2.0 eq) to the mixture.

Heating: Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and maintain for

12-24 hours. Monitor the reaction by TLC or LC-MS.

Isolation: Upon completion, cool the reaction to room temperature. The product may

precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol or

diethyl ether.
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Purification: If the product does not precipitate or requires further purification, concentrate

the solvent and purify the residue by flash column chromatography.

Characterization: Verify the structure of the intermediate, N-(2-chloro-pyrimidin-4-yl)-1-
methyl-1H-indol-4-amine, by NMR and MS.

Further Derivatization: This intermediate is now ready for a second SₙAr or a palladium-

catalyzed cross-coupling reaction at the remaining chlorine position (C2) to build a diverse

library of kinase inhibitors.

Visualization of Workflows and Mechanisms
Diagrams are essential for conceptualizing the role of 1-methyl-1H-indol-4-amine in a drug

discovery cascade.

Scaffold Derivatization Workflow

1-methyl-1H-indol-4-amine

Acylation / Sulfonylation
(Protocol 1)

SₙAr Coupling
(Protocol 2)

Pd-Catalyzed
Cross-Coupling

Amide/Sulfonamide
Library

Pyrimidine Core
Library

Biaryl Amine
Library

Click to download full resolution via product page

Caption: General workflow for creating compound libraries from the core scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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